1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
CAS No.: 879928-56-0
Cat. No.: VC7086177
Molecular Formula: C17H15BrN2O3S
Molecular Weight: 407.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879928-56-0 |
|---|---|
| Molecular Formula | C17H15BrN2O3S |
| Molecular Weight | 407.28 |
| IUPAC Name | 3-(3-bromophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
| Standard InChI | InChI=1S/C17H15BrN2O3S/c18-12-5-4-8-14(9-12)20-16-11-24(22,23)10-15(16)19(17(20)21)13-6-2-1-3-7-13/h1-9,15-16H,10-11H2 |
| Standard InChI Key | BRFOYTWRAVZXFK-UHFFFAOYSA-N |
| SMILES | C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Introduction
1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound belonging to the class of thienoimidazoles. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound features a thieno-imidazole core structure, which is known for its potential therapeutic applications.
Synthesis
The synthesis of 1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multiple steps that may include condensation reactions and other organic synthesis techniques. Specific synthetic routes for this compound are not extensively documented, but similar thienoimidazoles have been synthesized using such methods.
Biological Activities
Thienoimidazoles, in general, exhibit a range of biological activities. While specific data on 1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is limited, similar compounds have shown potential as anticancer and antimicrobial agents. Their mechanism of action often involves selective inhibition of enzymes critical in hormone regulation or interaction with biological targets at the molecular level.
Characterization Techniques
Characterization of this compound can be achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its conformation and spatial arrangement. Other methods like mass spectrometry may also be employed to verify its molecular structure.
Data Table: Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 1-(4-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | C17H18N2O3S | 318.40 | Anti-inflammatory, anticancer |
| 1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-thione 5,5-dioxide | C17H15BrN2O2S2 | 423.35 | Antimicrobial, anticancer |
| (3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide | Not specified | Not specified | Antimicrobial, anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume